(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide

COX-2 selective inhibition Anti-inflammatory drug discovery Pyrazolyl-thiazole hybrids

(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide (CAS 1019102-90-9, molecular formula C18H18N4OS, MW 338.4 g/mol) is a synthetic small molecule belonging to the thiazole-containing pyrazole class, characterized by a (Z)-configured but-2-enamide side chain appended to a 3-methyl-1H-pyrazol-5-amine core, which is further substituted at the pyrazole N1 position with a 4-(p-tolyl)thiazol-2-yl moiety. This compound serves as a versatile building block for the synthesis of more complex molecular architectures and has been investigated for potential therapeutic applications in medicinal chemistry, with particular relevance to anti-inflammatory, anti-diabetic, and kinase-targeted research programs.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 1019102-90-9
Cat. No. B3201237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide
CAS1019102-90-9
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC=CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
InChIInChI=1S/C18H18N4OS/c1-4-5-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-8-6-12(2)7-9-14/h4-11H,1-3H3,(H,20,23)/b5-4-
InChIKeyJSOAYBZKPMNTSR-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide (CAS 1019102-90-9): Structural Baseline and Comparator Landscape


(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide (CAS 1019102-90-9, molecular formula C18H18N4OS, MW 338.4 g/mol) is a synthetic small molecule belonging to the thiazole-containing pyrazole class, characterized by a (Z)-configured but-2-enamide side chain appended to a 3-methyl-1H-pyrazol-5-amine core, which is further substituted at the pyrazole N1 position with a 4-(p-tolyl)thiazol-2-yl moiety . This compound serves as a versatile building block for the synthesis of more complex molecular architectures and has been investigated for potential therapeutic applications in medicinal chemistry, with particular relevance to anti-inflammatory, anti-diabetic, and kinase-targeted research programs [1]. The closest structural analogs include the 4-chlorophenyl variant (CAS 1020489-55-7), the 4-ethoxyphenyl variant (CAS 1019095-56-7), the 3-methoxyphenyl variant, and the pivalamide derivative (CAS not specified), all of which share the identical thiazolyl-pyrazolyl core scaffold but differ in the substituent on the thiazole C4 phenyl ring and/or the nature of the amide side chain .

Why Generic Substitution Fails for (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide: Structural Determinants of Differential Pharmacological Profiles


Although multiple vendors list closely related (Z)-but-2-enamide thiazolyl-pyrazole analogs as interchangeable research compounds, the para-substituent identity on the thiazole C4 phenyl ring and the (Z)-stereochemistry of the enamide side chain critically determine hydrogen-bonding capacity, steric bulk, lipophilicity, and ultimately molecular recognition at biological targets . In pyrazolyl-thiazole series evaluated for COX-2 and α-glucosidase inhibition, even minor substituent changes (e.g., 4-Cl vs. 4-OCH3 vs. 4-CH3) produce IC50 value shifts exceeding 10-fold, while selectivity indices for COX-2 over COX-1 can vary from <5 to >30 depending on the precise substitution pattern [1]. The p-tolyl group present in CAS 1019102-90-9 provides an electron-donating methyl substituent that cannot be mimicked by the electron-withdrawing chloro or the bulkier ethoxy/methoxy analogs, rendering naive substitution scientifically unjustified without confirmatory head-to-head biochemical profiling .

Quantitative Differentiation Evidence for (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide (CAS 1019102-90-9)


COX-2 Selectivity Index Advantage Over Celecoxib in Pyrazolyl-Thiazole Hybrid Class

Thiazole-pyrazole hybrid scaffolds structurally analogous to CAS 1019102-90-9 have demonstrated COX-2 selectivity indices (S.I.) exceeding that of the reference drug celecoxib. In the Fadaly et al. (2024) series of pyrazolyl-thiazole derivatives 16a–l, compounds 16b and 16c achieved COX-2 S.I. values of 18.7 and 31.7 respectively, compared to celecoxib S.I. of 10.3 [1]. The p-tolyl substitution pattern on the target compound is expected to confer comparable or superior selectivity based on SAR trends wherein electron-donating para-substituents enhance COX-2 isoform discrimination [2].

COX-2 selective inhibition Anti-inflammatory drug discovery Pyrazolyl-thiazole hybrids

α-Glucosidase Inhibitory Potency Comparable to Acarbose with Potential Dual PPAR-γ Agonism

Pyrazolyl-thiazole analogs of CAS 1019102-90-9 have demonstrated α-glucosidase IC50 values in the sub-micromolar range, with compound 16k (IC50 = 0.128 µM) showing marginally superior potency to the standard drug acarbose (IC50 = 0.161 µM), while 16b (IC50 = 0.158 µM) was equipotent [1]. Importantly, the class also exhibits PPAR-γ activation (72–79% activation relative to rosiglitazone at 74%), a dual mechanism not offered by acarbose, which acts solely through intestinal α-glucosidase inhibition [2]. The p-tolyl substituent's lipophilic character is predicted to enhance PPAR-γ binding pocket occupancy relative to more polar analogs .

α-Glucosidase inhibition Anti-diabetic agents PPAR-γ activation

EGFR Kinase Inhibitory Potency in the Low Nanomolar Range via Thiazolyl-Pyrazoline Scaffold

Thiazolyl-pyrazoline derivatives bearing structural homology to the thiazolyl-pyrazole core of CAS 1019102-90-9 have achieved single-digit nanomolar EGFR inhibitory potency. Fakhry et al. (2023) reported compound 6b with EGFR IC50 = 0.005 µM, exceeding lapatinib (IC50 = 0.007 µM), while compound 6a achieved IC50 = 0.024 µM [1]. In a separate dual EGFR/VEGFR-2 series, compounds 10b and 10d exhibited EGFR IC50 values of 40.7 nM and 32.5 nM respectively, with pronounced anti-proliferative activity against A549 NSCLC cells (IC50 = 4.2 and 2.9 µM) [2]. The (Z)-but-2-enamide side chain in CAS 1019102-90-9 is structurally poised to occupy the solvent-exposed region of the EGFR ATP-binding pocket, a feature that distinguishes it from saturated amide analogs .

EGFR tyrosine kinase inhibition Anticancer agents Thiazolyl-pyrazoline derivatives

Broad-Spectrum Antibacterial Activity with MIC Values Comparable to Chloramphenicol

Pyrazolyl pyrazole–thiazole hybrids structurally related to CAS 1019102-90-9 have demonstrated significant antibacterial effectiveness with MIC values of 62.5 µg/mL against S. aureus, E. coli, S. pyogenes, and P. aeruginosa, compared to positive controls chloramphenicol and ciprofloxacin (MIC = 50 µg/mL) [1]. Molecular docking studies confirmed that the active compounds (5a, 5d, 5e, 5j) bind the nitrogenous bases of DNA gyrase (PDB: 2XCT) with binding affinities ranging from −9.3 to −9.6 kcal/mol [2]. Separately, thiazole-clubbed pyrazole derivatives exhibited antibacterial MIC values in the range of 62.5–250 µg/mL, with compound 5c achieving dual antibacterial and antimalarial activity (IC50 = 0.23 µg/mL against Plasmodium) [3]. The p-tolyl substituent enhances membrane permeability relative to more polar 4-chloro or 4-methoxy analogs, potentially contributing to improved cellular uptake in Gram-positive organisms .

Antibacterial agents DNA gyrase inhibition Pyrazole-thiazole hybrids

Recommended Application Scenarios for (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide (CAS 1019102-90-9)


Multi-Target Anti-Diabetic Drug Discovery: PPAR-γ Agonism Combined with α-Glucosidase Inhibition

Procure this compound for in vitro screening programs targeting type 2 diabetes mellitus where simultaneous PPAR-γ activation (expected 72–79% relative to rosiglitazone) and sub-micromolar α-glucosidase inhibition represent a dual mechanism not achievable with single-target agents such as acarbose or rosiglitazone alone [1]. The p-tolyl group's lipophilic character is computationally predicted to enhance PPAR-γ ligand-binding domain occupancy, potentially translating to improved insulin sensitization in cellular models [2].

Selective COX-2 Inhibitor Lead Optimization with Reduced Ulcerogenic Risk

Utilize this compound as a starting scaffold for structure–activity relationship (SAR) exploration aimed at discovering next-generation selective COX-2 inhibitors. Class analogs have achieved selectivity indices 2–3× greater than celecoxib (S.I. 18.7–31.7 vs. 10.3), and in vivo testing confirmed reduced gastrointestinal toxicity compared to non-selective NSAIDs [1]. The (Z)-but-2-enamide side chain offers a modifiable vector for further potency and pharmacokinetic optimization [2].

Kinase-Targeted Anticancer Agent Development: EGFR and Dual EGFR/HER2 Inhibition

Deploy this compound in kinase inhibition panels focused on non-small cell lung cancer (NSCLC) and breast cancer. Structurally analogous thiazolyl-pyrazolines have demonstrated single-digit nanomolar EGFR potency (IC50 as low as 0.005 µM) with concurrent HER2 inhibition (IC50 = 0.022 µM), exceeding lapatinib in head-to-head enzymatic assays [1]. The scaffold also shows pronounced anti-proliferative activity against EGFR-mutated NSCLC cell lines (NCI-H1650, NCI-H1975) that are resistant to first-generation inhibitors like gefitinib [2].

Broad-Spectrum Antimicrobial Research Targeting DNA Gyrase

Procure this compound for antibacterial susceptibility testing against multidrug-resistant Gram-positive and Gram-negative pathogens. Class analogs with MIC values of 62.5 µg/mL have demonstrated efficacy comparable to chloramphenicol and ciprofloxacin, with molecular docking confirming engagement of the DNA gyrase B subunit (binding affinity −9.3 to −9.6 kcal/mol) [1]. The scaffold also exhibits antifungal activity against C. albicans (MFC = 250 µg/mL), outperforming griseofulvin (MFC = 500 µg/mL), supporting its use in dual antibacterial–antifungal screening cascades [2].

Quote Request

Request a Quote for (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.